molecular formula C12H18N2O B1481032 (1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol CAS No. 2097992-32-8

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

Cat. No.: B1481032
CAS No.: 2097992-32-8
M. Wt: 206.28 g/mol
InChI Key: ZBTSKTOTORIABK-UHFFFAOYSA-N
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Description

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups. These interactions are crucial for maintaining cellular homeostasis and metabolic processes. The compound’s amine and alcohol functional groups enable it to form hydrogen bonds and electrostatic interactions with biomolecules, enhancing its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate certain signaling pathways that promote cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. This compound also affects gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery. These molecular interactions are essential for the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biochemical activities. These metabolic pathways are essential for the compound’s overall biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its interactions with biomolecules and influence cellular processes .

Properties

IUPAC Name

[1-(4-aminophenyl)-4-methylpyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-6-14(7-10(9)8-15)12-4-2-11(13)3-5-12/h2-5,9-10,15H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTSKTOTORIABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 2
(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 3
(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 4
(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 5
(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol
Reactant of Route 6
(1-(4-Aminophenyl)-4-methylpyrrolidin-3-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.